2-Benzyloxy-trans-beta-nitrostyrene
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Overview
Description
2-Benzyloxy-trans-beta-nitrostyrene is an organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol It is a derivative of beta-nitrostyrene, characterized by the presence of a benzyloxy group attached to the aromatic ring
Preparation Methods
2-Benzyloxy-trans-beta-nitrostyrene can be synthesized through several methods. One common synthetic route involves the Henry reaction, where benzaldehyde reacts with nitromethane in the presence of a base to form beta-nitrostyrene . The benzyloxy group can then be introduced through an etherification reaction using benzyl alcohol and a suitable catalyst . Industrial production methods may involve similar reaction pathways but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Benzyloxy-trans-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include nitroalkanes, amines, and substituted aromatic compounds.
Scientific Research Applications
2-Benzyloxy-trans-beta-nitrostyrene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzyloxy-trans-beta-nitrostyrene involves its interaction with molecular targets through its nitro and benzyloxy groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, affecting biological pathways and molecular interactions . The compound’s effects are mediated by its ability to form reactive intermediates and interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
2-Benzyloxy-trans-beta-nitrostyrene can be compared with other similar compounds, such as:
Beta-nitrostyrene: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
Trans-4-methoxy-beta-nitrostyrene: Contains a methoxy group instead of a benzyloxy group, which can influence its reactivity and applications.
Trans-2,5-dimethoxy-beta-nitrostyrene:
The uniqueness of this compound lies in its benzyloxy group, which enhances its reactivity and expands its range of applications in various fields of research and industry.
Properties
IUPAC Name |
1-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-16(18)11-10-14-8-4-5-9-15(14)19-12-13-6-2-1-3-7-13/h1-11H,12H2/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPQKZLZYZFJBK-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40276-09-3 |
Source
|
Record name | 2-Benzyloxy-trans-β-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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